molecular formula C17H21N7 B2361948 N2-(2-(dimethylamino)ethyl)-N4-(p-tolyl)pteridine-2,4-diamine CAS No. 941929-11-9

N2-(2-(dimethylamino)ethyl)-N4-(p-tolyl)pteridine-2,4-diamine

Cat. No.: B2361948
CAS No.: 941929-11-9
M. Wt: 323.404
InChI Key: FIUJEERUKFXDNP-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results . Such information typically includes melting point, boiling point, solubility, and stability under various conditions.

Scientific Research Applications

Synthesis and Structural Analysis

Complexes with N2-(2-(dimethylamino)ethyl)-N4-(p-tolyl)pteridine-2,4-diamine and related derivatives have been synthesized and analyzed for their structural properties. For instance, the synthesis and X-ray crystal structure of mononuclear Pd(II) and Pt(II) complexes with didentate ligands showcasing NN' donor sets have been reported, demonstrating the versatility of pteridine derivatives in coordination chemistry (Pons et al., 2010).

Reaction Mechanisms

Research on the reaction mechanisms involving pteridine derivatives has led to the synthesis of various compounds. The study on the reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles has contributed to the synthesis of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates, showcasing the chemical reactivity and potential applications of pteridine compounds in synthesizing pyrimidine derivatives (Schenone et al., 1990).

Photophysical Properties

The alignment and regioselective photodimerization of stilbazolium ions dispersed in polyelectrolytes, including studies on 4-(N,N-Dimethylamino)stilbazolium ion, have been explored. Such research indicates the potential for developing high-performance materials with specific optical properties (Takagi et al., 1993).

Electrochromic and Conductive Materials

Aromatic polyamides with 4-(dimethylamino)triphenylamine functional units have been synthesized, showing promise for applications in electrochromic devices due to their high contrast ratio, rapid switching time, and strong color changes upon electrochemical oxidation (Hsiao et al., 2008).

Properties

IUPAC Name

2-N-[2-(dimethylamino)ethyl]-4-N-(4-methylphenyl)pteridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7/c1-12-4-6-13(7-5-12)21-16-14-15(19-9-8-18-14)22-17(23-16)20-10-11-24(2)3/h4-9H,10-11H2,1-3H3,(H2,19,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUJEERUKFXDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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